molecular formula C13H14O2 B11899759 2-Ethoxy-3-methoxynaphthalene

2-Ethoxy-3-methoxynaphthalene

Cat. No.: B11899759
M. Wt: 202.25 g/mol
InChI Key: BKSDMGMTRXGDIW-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methoxynaphthalene is an organic compound with the molecular formula C13H14O2 It is a derivative of naphthalene, where the hydrogen atoms at positions 2 and 3 are replaced by ethoxy and methoxy groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-3-methoxynaphthalene can be achieved through several methods. One common approach involves the Williamson ether synthesis, where 2-methoxynaphthalene is reacted with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically takes place in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or column chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-methoxynaphthalene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can facilitate substitution reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

2-Ethoxy-3-methoxynaphthalene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3-methoxynaphthalene involves its interaction with specific molecular targets. The ethoxy and methoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biochemical pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxynaphthalene: Lacks the ethoxy group, making it less hydrophobic.

    2-Ethoxynaphthalene: Lacks the methoxy group, altering its electronic properties.

    3-Methoxynaphthalene: Substitution at a different position, affecting its reactivity.

Uniqueness

2-Ethoxy-3-methoxynaphthalene is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical and physical properties

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-ethoxy-3-methoxynaphthalene

InChI

InChI=1S/C13H14O2/c1-3-15-13-9-11-7-5-4-6-10(11)8-12(13)14-2/h4-9H,3H2,1-2H3

InChI Key

BKSDMGMTRXGDIW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=CC=CC=C2C=C1OC

Origin of Product

United States

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